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Introduction

Natamycin (E235), a polyene macrolide antifungal agent produced by Streptomyces natalensis,
is widely utilized as a natural preservative in the food industry and in clinical settings for the
treatment of fungal infections.[1] Its efficacy stems from its ability to specifically bind to
ergosterol, a primary sterol component of fungal cell membranes. This interaction disrupts
membrane integrity and function, ultimately leading to fungal cell death.[2][3][4] Unlike some
other polyene antifungals, natamycin's primary mechanism is not through the formation of
pores in the cell membrane but rather by inhibiting amino acid and glucose transport, leading to
a loss of nutrient transport.[2] This application note provides detailed protocols for key in vitro
assays to evaluate the efficacy of natamycin against various fungal species, along with a
summary of reported quantitative data.

Mechanism of Action

Natamycin exerts its antifungal effect by binding to ergosterol within the fungal cell membrane.
This binding is specific and reversible, and it disrupts the normal function of membrane proteins
involved in nutrient transport.[1][2] This disruption leads to the inhibition of fungal growth. The
specificity for ergosterol contributes to natamycin's selective toxicity towards fungi, as
mammalian cells contain cholesterol instead of ergosterol in their membranes.[1]
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Caption: Mechanism of action of Natamycin.

Key In Vitro Efficacy Assays

Several in vitro assays are crucial for determining the antifungal efficacy of natamycin. These
include:

e Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of an
antifungal agent that prevents the visible growth of a microorganism.

o Time-Kill Curve Assay: Evaluates the rate at which an antifungal agent kills a microorganism

over time.

 Biofilm Eradication Assay: Assesses the ability of an antifungal agent to eliminate
established microbial biofilms.

I. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards
Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard
for determining the MIC of antifungal agents.
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Experimental Workflow: MIC Assay
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Caption: Workflow for MIC determination.

Protocol: Broth Microdilution MIC Assay for Yeasts

(adapted from CLSI M27)

1. Materials:
e Natamycin (E235) powder

e Dimethyl sulfoxide (DMSO)

e RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

 Sterile 96-well microtiter plates

e Fungal isolate (e.g., Candida albicans)
o Sabouraud Dextrose Agar (SDA) plates
« Sterile saline (0.85%)

e Spectrophotometer

e 0.5 McFarland turbidity standard
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Pipettes and sterile tips
Incubator (35°C)
. Procedure:

Stock Solution Preparation: Prepare a stock solution of natamycin in DMSO. For example,
dissolve 16 mg of natamycin in 1 mL of DMSO to get a 16,000 pg/mL stock.

Inoculum Preparation:
o Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
o Select several colonies and suspend them in sterile saline.

o Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately
1-5 x 10”6 CFU/mL).

o Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum
concentration of 1-5 x 103 CFU/mL.

Plate Preparation:

o Prepare serial twofold dilutions of the natamycin stock solution in RPMI-1640 medium in a
separate 96-well plate or in tubes. The final concentrations should typically range from
0.03 to 16 pg/mL.

o Dispense 100 pL of each natamycin dilution into the wells of the test microtiter plate.
o Add 100 pL of the prepared fungal inoculum to each well.

o Include a growth control well (100 pL of inoculum + 100 pL of drug-free medium) and a
sterility control well (200 pL of sterile medium).

Incubation: Incubate the plate at 35°C for 24-48 hours.

Reading the MIC: The MIC is the lowest concentration of natamycin at which there is a
significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to
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the growth control, as determined visually or with a spectrophotometer.

Protocol: Broth Microdilution MIC Assay for Filamentous
Fungi (adapted from CLSI M38)

The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being

the preparation of the inoculum.
e Inoculum Preparation:

o Grow the mold on potato dextrose agar (PDA) at 35°C for 7 days to encourage
sporulation.

o Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and

gently scraping the surface.

o Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5
minutes.

o Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to an
optical density that corresponds to a desired conidial concentration (typically 0.4 x 10"4 to
5 x 10M CFU/mL in the final well).

The subsequent steps of plate preparation, incubation (typically 48-72 hours), and reading are

similar to the yeast protocol.

Summary of Natamycin MIC Data
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Fungal Natamycin MIC
) MICso (pg/mL) MICo0 (pg/mL) Reference(s)
Species Range (pg/mL)
Aspergillus
1->64 16 - 32 32-64 [5][6]
flavus
Aspergillus
p- J 1-8 4 4 [2]
fumigatus
Aspergillus niger 1-8 - - [2]
100% inhibition
Candida albicans at 5% - - [718]
concentration
Fusarium spp. 2-8 4 4-8 [5][9]
Penicillium Data not readily
chrysogenum available
Saccharomyces Data not readily
cerevisiae available
Foodborne
Molds Complete
. N - - [10]
(Penicillium inhibition at 2-16
expansum)
Foodborne
Molds
_ >7.5 - - [10]
(Aspergillus
parasiticus)

Il. Time-Kill Curve Assay

This assay provides information on the fungicidal or fungistatic activity of an antifungal agent

over time.

Experimental Workflow: Time-Kill Assay
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Caption: Workflow for time-kill curve analysis.

Protocol: Time-Kill Curve Assay

1. Materials:

o Same materials as for the MIC assay.
» Sterile tubes or flasks for incubation.
e Shaking incubator.

o Sterile diluent (e.g., saline or PBS).

e Agar plates (e.g., SDA or PDA).

2. Procedure:

 Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a final
concentration of approximately 1-5 x 105 CFU/mL.

e Assay Setup:

o Prepare tubes or flasks containing RPMI-1640 medium with desired concentrations of
natamycin (e.g., 1x, 2x, 4x, and 8x the MIC).

o Include a growth control tube without natamycin.
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o Inoculate each tube with the prepared fungal suspension.

e Incubation and Sampling:
o Incubate the tubes at 35°C with constant agitation.

o At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from
each tube.

¢ Quantification:

[¢]

Perform serial tenfold dilutions of each aliquot in sterile diluent.

[¢]

Plate a known volume of each dilution onto agar plates.

[e]

Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

o

Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.
o Data Analysis:
o Calculate the CFU/mL for each time point and concentration.

o Plot the log10 CFU/mL versus time for each natamycin concentration and the growth
control.

o A=3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal
activity.

Summary of Natamycin Time-Kill Data
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) Logzo
Fungal Natamycin ] o
. . Time (hours) Reduction in Reference(s)
Species Concentration
CFU/mL
) Liposomal
Aspergillus . o
) Amphotericin B - Fungicidal [11]
fumigatus
(comparator)
) ] ) All cultures
Candida albicans 5% suspension 7 days ) [8]
negative

Note: Specific time-kill kinetic data for natamycin is limited in publicly available literature. The
provided data indicates a fungicidal effect but lacks detailed time-course information.

lll. Biofilm Eradication Assay (MBEC)

The Minimum Biofilm Eradication Concentration (MBEC) assay is used to determine the lowest

concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Experimental Workflow: MBEC Assay

Biofilm Formation Treatment
Inoculate Microliter Plate Incubate to Allow Washto Remove | ("Add serial Diutons S h and eiain with easure L wi
with Fungal Suspension Biofilm Formation Planktonic Cells ) K of Natamycin . s nin
biofilm viability/biomass)
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Caption: Workflow for MBEC determination.

Protocol: Minimum Biofilm Eradication Concentration
(MBEC) Assay

1. Materials:

o Same materials as for the MIC assay.
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Flat-bottom 96-well microtiter plates (tissue-culture treated).
Crystal violet solution (0.1%).
Ethanol (95%) or acetic acid (33%)).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt and
menadione.

Plate reader.
. Procedure:

Biofilm Formation:

[¢]

Prepare a fungal suspension as described for the MIC assay.

[¢]

Dispense 100 pL of the fungal suspension into the wells of a flat-bottom 96-well plate.

[e]

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

(¢]

After incubation, gently wash the wells twice with sterile PBS to remove non-adherent
(planktonic) cells.

Natamycin Treatment:

[¢]

Prepare serial dilutions of natamycin in a suitable medium (e.g., RPMI-1640).

[¢]

Add 200 pL of each natamycin dilution to the wells containing the pre-formed biofilms.

[e]

Include a drug-free medium control.

o

Incubate the plate for a further 24 hours at 37°C.
Quantification of Biofilm Eradication:
a) Crystal Violet Staining (Biomass Quantification):

o After treatment, wash the wells with PBS.
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[e]

Add 125 pL of 0.1% crystal violet solution to each well and incubate for 15 minutes at
room temperature.

[e]

Wash the wells again with PBS to remove excess stain.

o

Add 200 pL of 95% ethanol or 33% acetic acid to each well to solubilize the stain.

[¢]

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

b) XTT Assay (Metabolic Activity/Viability):

[e]

After treatment, wash the wells with PBS.

o

Prepare the XTT-menadione solution.

[¢]

Add 100 pL of the XTT-menadione solution to each well.

o

Incubate the plate in the dark at 37°C for 2-5 hours.

Measure the absorbance at 490 nm.

[e]

o Data Analysis: The MBEC is defined as the lowest concentration of natamycin that causes a
significant reduction in biofilm biomass (crystal violet) or metabolic activity (XTT) compared
to the untreated control.

E [ in Biofilm Effi

. Natamycin Lo
Fungal Species . Effect on Biofilm Reference(s)
Concentration

Significant reduction
0.01 mM in attachment and [12]
biofilm formation

Multispecies yeast

biofilms

Strong decrease in
. o cell number and
Candida tropicalis 0.3-1.2 mmol/L ) ) o [11]
disruption of biofilm

structure
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Note: Quantitative MBEC values for natamycin against a wide range of fungi are not
extensively reported in the literature. The available data suggests that natamycin can be
effective in reducing yeast biofilm formation and viability.

Conclusion

The in vitro assays described in this application note provide a robust framework for evaluating
the antifungal efficacy of natamycin. The MIC assay is fundamental for determining the potency
of natamycin against various fungal isolates. Time-kill curve assays offer valuable insights into
its fungicidal or fungistatic properties, while biofilm eradication assays are crucial for assessing
its effectiveness against complex microbial communities. The provided protocols, adapted from
standardized methods, and the summary of existing data serve as a valuable resource for
researchers in the fields of mycology, drug discovery, and food science. Further research to
expand the quantitative dataset, particularly for time-kill kinetics and biofilm eradication, will
enhance our understanding of natamycin's full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25826327/
https://pubmed.ncbi.nlm.nih.gov/25826327/
https://pubmed.ncbi.nlm.nih.gov/18646497/
https://pubmed.ncbi.nlm.nih.gov/18646497/
https://emerypharma.com/blog/testing-antimicrobials-using-minimum-biofilm-eradication-concentration-mbec/
https://bicyt.conicet.gov.ar/fichas/produccion/en/6852657
https://bicyt.conicet.gov.ar/fichas/produccion/en/6852657
https://pubmed.ncbi.nlm.nih.gov/23587947/
https://pubmed.ncbi.nlm.nih.gov/23587947/
https://research-portal.uu.nl/en/publications/natamycin-blocks-fungal-growth-by-binding-specifically-to-ergoste/
https://www.benchchem.com/product/b1663354#in-vitro-assays-for-e235-natamycin-efficacy
https://www.benchchem.com/product/b1663354#in-vitro-assays-for-e235-natamycin-efficacy
https://www.benchchem.com/product/b1663354#in-vitro-assays-for-e235-natamycin-efficacy
https://www.benchchem.com/product/b1663354#in-vitro-assays-for-e235-natamycin-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

